molecular formula C13H10N2O B13691667 3-Acetylimidazo[2,1-a]isoquinoline

3-Acetylimidazo[2,1-a]isoquinoline

Cat. No.: B13691667
M. Wt: 210.23 g/mol
InChI Key: NUQSEIQBUDNVQM-UHFFFAOYSA-N
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Description

3-Acetylimidazo[2,1-a]isoquinoline is a synthetic organic compound based on the privileged imidazo[2,1-a]isoquinoline scaffold, a structure of high interest in medicinal chemistry and materials science . This fused heteroaromatic system is recognized for its diverse biological activities and photophysical properties . Researchers value this core structure for developing new therapeutic agents. Derivatives have shown significant antiviral activity, particularly against Herpes Simplex Virus (HSV), by inhibiting viral immediate-early transcription . The scaffold also exhibits potential in anticancer research, with some sulfonated analogs demonstrating activity against various cancer cell lines . Furthermore, imidazo[2,1-a]isoquinoline derivatives have been investigated as potent agonists for nuclear receptors like the Constitutive Androstane Receptor (CAR), which is a potential target for metabolic and liver diseases . Beyond its biological relevance, the extended π-conjugated system of the imidazo[2,1-a]isoquinoline core makes it an excellent candidate for photophysical applications. Related compounds exhibit strong fluorescence and are studied as potential fluorophores for use in sensors, biosensors, and organic light-emitting diodes (OLEDs) . The acetyl functional group at the 3-position offers a versatile handle for further chemical modification, allowing researchers to fine-tune the compound's properties for specific applications. This product is intended for research purposes only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

1-imidazo[2,1-a]isoquinolin-3-ylethanone

InChI

InChI=1S/C13H10N2O/c1-9(16)12-8-14-13-11-5-3-2-4-10(11)6-7-15(12)13/h2-8H,1H3

InChI Key

NUQSEIQBUDNVQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2N1C=CC3=CC=CC=C32

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Acetylimidazo 2,1 a Isoquinoline and Its Derivatives

Classical Annulation and Cyclocondensation Approaches

Classical methods for the synthesis of the imidazo[2,1-a]isoquinoline (B1217647) system often rely on the formation of the imidazole (B134444) ring onto a pre-existing isoquinoline (B145761) core through annulation or cyclocondensation reactions. These strategies are foundational and continue to be relevant in organic synthesis.

Strategies Involving Pre-functionalized Building Blocks

A prevalent classical strategy involves the reaction of isoquinoline with pre-functionalized building blocks, such as substituted phenacyl bromides. This method typically begins with the quaternization of the isoquinoline nitrogen by the phenacyl bromide, forming a 2-phenacylisoquinolinium bromide salt. Subsequent cyclization, often promoted by reagents like ammonium (B1175870) acetate (B1210297) in acetic acid, leads to the formation of the imidazo[2,1-a]isoquinoline ring system. However, regioselectivity can be a challenge in these reactions, with the potential for the formation of isomeric products like imidazo[1,2-b]isoquinolines. researchgate.net The use of a copper(II) oxide catalyst has been shown to uniquely favor the formation of the desired 2-arylimidazo[2,1-a]isoquinoline isomer. researchgate.net

Another classical approach utilizes the Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. While traditionally used for tetrahydroisoquinolines, modifications of this reaction can be adapted for more complex fused systems. thieme-connect.de The use of superacids like trifluoromethanesulfonic acid can even facilitate the cyclization of less activated aromatic rings. thieme-connect.de

Multi-component reactions also offer a direct route to fused isoquinoline systems. For instance, the reaction of isoquinoline, halogenated methylene (B1212753) compounds, aromatic aldehydes, and cyanoacetamide can produce tetrahydropyrrolo[2,1-a]isoquinolines, which can then be oxidized to the fully aromatic pyrrolo[2,1-a]isoquinoline (B1256269) core. bartleby.com This highlights the utility of assembling the core structure through the convergence of multiple simple starting materials.

Table 1: Examples of Classical Synthesis Using Pre-functionalized Building Blocks

Starting Materials Reagents/Conditions Product Type Reference
Isoquinoline, Substituted phenacyl bromides 1. Quaternization 2. NH₄OAc, Acetic Acid, Cu(II)O 2-Arylimidazo[2,1-a]isoquinolines researchgate.net
2-(3-methoxyphenyl)ethylamine, Formalin 1. Imine formation 2. 20% aq HCl, heat 6-Methoxy-1,2,3,4-tetrahydroisoquinoline thieme-connect.de
Isoquinoline, Halogenated methylene compounds, Aromatic aldehydes, Cyanoacetamide Multi-component reaction, then DDQ oxidation Pyrrolo[2,1-a]isoquinolines bartleby.com

Tandem and Domino Reaction Sequences

Tandem and domino reactions represent an evolution of classical methods, offering increased efficiency by combining multiple bond-forming events in a single pot without isolating intermediates. These sequences are highly valued for their atom and step economy.

A notable example is the tandem approach involving the reaction of 2-azido-3-arylacrylates with α-diazocarbonyl compounds in the presence of triphenylphosphine. This sequence proceeds through a cascade of a Wolff rearrangement, an aza-Wittig reaction, and an electrocyclic ring closure to furnish the isoquinoline core in good yields. organic-chemistry.org This method demonstrates the power of combining several named reactions into a single, efficient process. organic-chemistry.org

Domino reactions for the synthesis of related fused systems like pyrrolo[2,1-a]isoquinolines have also been developed. One such process involves the reaction of 2-aryl-pyrrolidines and alkynes, promoted by a multi-component catalytic system under aerobic conditions. nih.gov This reaction proceeds via an oxidative dehydrogenation, cyclization coupling, and a final dehydrogenative aromatization to construct the final product. nih.gov Another strategy involves an aza-Robinson annulation, which uses a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol (B89426) condensation to create fused bicyclic amides, which are precursors to alkaloid cores. nih.gov

Table 2: Tandem and Domino Reaction Strategies

Reaction Type Key Steps Starting Materials Product Type Reference
Tandem Reaction Wolff rearrangement, Aza-Wittig, Electrocyclization 2-Azido-3-arylacrylates, α-Diazocarbonyl compounds Substituted Isoquinolines organic-chemistry.org
Domino Reaction Oxidative dehydrogenation, Cyclization, Aromatization 2-Aryl-pyrrolidines, Alkynes Pyrrolo[2,1-a]isoquinolines nih.gov
Aza-Robinson Annulation Conjugate addition, Intramolecular aldol condensation Cyclic imides, Vinyl ketones Fused Bicyclic Amides nih.gov

Transition-Metal-Catalyzed Synthetic Pathways

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including imidazo[2,1-a]isoquinolines. These methods often provide access to novel bond disconnections and offer high levels of selectivity and functional group tolerance under milder conditions than many classical approaches. nih.gov

Palladium-Catalyzed C-C and C-N Bond Forming Reactions

Palladium catalysts are exceptionally versatile for forming both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial steps in the assembly of the imidazo[2,1-a]isoquinoline skeleton.

Palladium-catalyzed cyclization of N-acetyl hydrazones with vinyl azides has been developed to synthesize a variety of substituted isoquinolines. researchgate.net This protocol proceeds via C-H bond activation and C-N bond cleavage, with the vinyl azide (B81097) serving as an internal nitrogen source. researchgate.net Another innovative one-pot, two-step palladium(II)-catalyzed tandem reaction involves the C-H allylation of benzylamines with allyl acetate, followed by intermolecular amination and aromatization to yield 3-methylisoquinolines. nih.gov

Furthermore, palladium-catalyzed cascade reactions of N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides with primary alcohols provide a route to 2-alkoxyquinolines, demonstrating the power of palladium to orchestrate complex transformations in a single operation. mdpi.com These methods highlight the ability of palladium catalysis to construct the isoquinoline core through carefully designed cascade sequences.

Copper-Catalyzed Cyclization and Cross-Coupling Methods

Copper catalysis offers a cost-effective and efficient alternative for constructing the imidazo[2,1-a]isoquinoline framework. Copper catalysts are particularly effective in promoting cyclization and cross-coupling reactions.

A notable copper(I)-catalyzed oxidative C(sp²)-H functionalization of isoquinolines with vinyl azides under mild, aerobic conditions leads to the synthesis of 2-phenylimidazo[2,1-a]isoquinolines. researchgate.net This reaction proceeds with the formation of a single isomer, highlighting the regioselectivity of the copper catalyst. researchgate.net Another efficient method involves a copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, which can selectively produce isoquinolines or isoquinoline N-oxides by choosing whether to protect the oxime's hydroxyl group. nih.gov

Copper(I) has also been used to catalyze the reaction of substituted 1,5-diynes with isoquinoline N-oxides, resulting in the formation of isoquinoline-substituted isobenzofurans through the creation of one new C-C and two C-O bonds in a single pot. nih.gov Additionally, a facile copper(II) bromide-induced radical cascade reaction of activated alkenes with substituted-thiosulfonates has been developed to synthesize sulfonated indolo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolin-6(5H)-ones. nih.gov

Rhodium-Catalyzed C-H Activation and Annulation Reactions

Rhodium catalysts have emerged as powerful tools for C-H activation and annulation reactions, providing direct and atom-economical routes to complex heterocyclic systems.

Rhodium(III)-catalyzed C-H activation of arenes and subsequent coupling is a prominent strategy. For example, the annulation of acetophenone (B1666503) O-acetyl oximes with allenoates, catalyzed by rhodium(III), affords isoquinolines in high yields and regioselectivities under redox-neutral conditions. researchgate.net In this transformation, the allenoate acts as a two-carbon synthon. researchgate.net Similarly, a Rh(III)-catalyzed cascade C-H activation/cyclization of benzimidates with allyl carbonates has been developed to access isoquinoline derivatives, liberating hydrogen gas as the only byproduct. rsc.org

Furthermore, Rh(III)-catalyzed coupling and cyclization cascade reactions of arylimidates with diazo compounds provide a direct, oxidant-free pathway to isoquinolines and isoquinolin-3-ols. researchgate.net The synthesis of mesoionic heterocycles has also been achieved through Rh(III)-catalyzed C-H activation of sydnones and their oxidative coupling with internal alkynes, occurring under mild conditions with high efficiency. snnu.edu.cn

Table 3: Overview of Transition-Metal-Catalyzed Syntheses

Catalyst Reaction Type Key Transformation Product Type Reference
Palladium C-H/C-N Activation Cyclization of N-acyl hydrazones with vinyl azides Substituted Isoquinolines researchgate.net
Palladium Tandem C-H Allylation/Cyclization Reaction of benzylamines with allyl acetate 3-Methylisoquinolines nih.gov
Copper Oxidative C-H Functionalization Reaction of isoquinolines with vinyl azides 2-Phenylimidazo[2,1-a]isoquinolines researchgate.net
Copper Intramolecular Cyclization Cyclization of (E)-2-alkynylaryl oxime derivatives Isoquinolines nih.gov
Rhodium C-H Activation/Annulation Reaction of acetophenone O-acetyl oximes with allenoates Substituted Isoquinolines researchgate.net
Rhodium C-H Activation/Cyclization Reaction of benzimidates with allyl carbonates Isoquinoline Derivatives rsc.org
Rhodium Coupling/Cyclization Cascade Reaction of arylimidates with diazo compounds Isoquinolines and Isoquinolin-3-ols researchgate.net

Silver-Mediated Transformations

Silver-catalyzed reactions have emerged as a powerful tool in the synthesis of nitrogen-containing heterocycles, offering mild reaction conditions and unique reactivity. While a direct silver-mediated synthesis of 3-acetylimidazo[2,1-a]isoquinoline is not extensively documented, the synthesis of the core isoquinoline structure and related cyclization reactions have been successfully achieved using silver catalysts. These methods provide a foundation for the potential development of a silver-mediated route to the target molecule.

One notable approach involves the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides, which furnishes substituted isoquinolines in moderate to good yields. nih.gov This transformation demonstrates the ability of silver to facilitate the formation of the isoquinoline ring system, a crucial component of the target scaffold. The reaction tolerates a range of functional groups, suggesting its potential applicability to more complex substrates. nih.gov

Another relevant strategy is the silver-catalyzed synthesis of isoquinoline derivatives from 2-alkynylbenzaldoximes. In this method, silver triflate can be employed as an electrophile to activate the alkyne moiety, initiating a 6-endo-dig cyclization to form a cyclic nitrone, which can be further transformed into the desired isoquinoline. thieme-connect.de

Furthermore, silver(I) triflate has been effectively used in post-Ugi assembly reactions to catalyze the intramolecular heteroannulation of pyrazole-tethered propargylamides, leading to the formation of seven-membered rings in a 7-endo-dig fashion. beilstein-journals.org This highlights the versatility of silver catalysts in promoting intramolecular cyclizations to form diverse heterocyclic systems.

A plausible silver-mediated pathway to this compound could involve the initial silver-catalyzed construction of a substituted isoquinoline intermediate, followed by a subsequent cyclization to form the fused imidazole ring. The acetyl group could either be introduced on a precursor molecule or installed on the final heterocyclic scaffold. The following table summarizes key aspects of relevant silver-mediated transformations.

Reaction TypeStarting MaterialsSilver CatalystKey TransformationReference
Isoquinoline Synthesis2-Alkynyl benzyl azidesNot specifiedCyclization nih.gov
Isoquinoline Derivative Synthesis2-AlkynylbenzaldoximesSilver triflate6-endo-dig cyclization thieme-connect.de
Heterocycle Synthesis (Post-Ugi)Pyrazole-tethered propargylamidesSilver(I) triflate7-endo-dig intramolecular heteroannulation beilstein-journals.org

Metal-Free and Organocatalytic Strategies

In recent years, there has been a significant shift towards the development of metal-free and organocatalytic synthetic methods, which offer advantages in terms of cost, toxicity, and environmental impact. These strategies have been successfully applied to the synthesis of the imidazo[2,1-a]isoquinoline scaffold and related heterocycles.

Brønsted acids have proven to be effective catalysts for a variety of cyclization reactions leading to the formation of nitrogen-containing heterocycles. While a specific Brønsted acid-catalyzed synthesis of this compound is not explicitly detailed in the literature, the principles of this approach can be extrapolated from the synthesis of related structures.

For instance, Brønsted acids have been used to catalyze the intramolecular C-N bond formation in o-vinylanilines via electrophilic cyclization to produce N-arylindoles in good to high yields. nih.gov This demonstrates the ability of Brønsted acids to promote the cyclization of nitrogen-containing substrates. More directly relevant is the Brønsted acid-catalyzed two-component reaction of 2-alkynyl-4-hydroxybenzaldehydes and primary amines to furnish 6(2H)-isoquinolinones through a tandem condensation and cycloisomerization. nih.gov The proposed mechanism involves the condensation of the starting materials to form an imine, which then undergoes a proton-catalyzed 6-endo-dig cyclization. nih.gov

Furthermore, a versatile and catalytic method for the synthesis of imidazo[1,2-a]pyridines has been developed using Brønsted acid catalysis to achieve the regioselective ring opening of 2H-azirines by 2-mercaptopyridines, followed by cyclization. rsc.org Chiral Brønsted acids, such as chiral disulfonimides, have also been employed in the asymmetric synthesis of isoquinolinonaphthyridines, highlighting the potential for stereoselective transformations. rsc.org

A hypothetical Brønsted acid-catalyzed route to this compound could involve the reaction of an appropriately substituted isoquinoline derivative with a species containing the acetyl-imidazole fragment, or a one-pot reaction of precursors that form the fused system in situ under acidic conditions. The following table outlines representative Brønsted acid-catalyzed cyclizations for the synthesis of related heterocyclic systems.

Product ScaffoldStarting MaterialsBrønsted Acid CatalystKey TransformationReference
N-Arylindoleso-Vinylanilines and quinonesNot specifiedIntramolecular electrophilic cyclization nih.gov
6(2H)-Isoquinolinones2-Alkynyl-4-hydroxybenzaldehydes and primary aminesTrifluoroacetic acid (CF3COOH)Tandem condensation and 6-endo-dig cycloisomerization nih.gov
Imidazo[1,2-a]pyridines2H-Azirines and 2-mercaptopyridinesNot specifiedRegioselective ring opening and cyclization rsc.org
Isoquinolinonaphthyridines2-Methyl-3-aldehydeazaarenes and 1,2,3,4-tetrahydroisoquinolinesChiral disulfonimideAsymmetric redox cyclization rsc.org

Visible-light photoredox catalysis has emerged as a powerful and green technology for the construction of complex organic molecules. This approach has been successfully utilized for the synthesis of the imidazo[2,1-a]isoquinoline core and its derivatives, often proceeding through radical-mediated pathways under mild reaction conditions.

A notable example is the visible-light-induced photoredox-catalyzed diarylation of N-methacryloyl-2-arylbenzoimidazoles with aryl diazonium salts to afford benzimidazoisoquinolinones. ccspublishing.org.cn This reaction, often employing ruthenium-based photocatalysts such as Ru(phen)3Cl2, proceeds through a radical cascade process involving the formation of two new carbon-carbon bonds in a single step. ccspublishing.org.cn The choice of photocatalyst can be crucial, with other catalysts like eosin (B541160) Y, rose bengal, and acridine (B1665455) red showing lower efficacy in some cases. ccspublishing.org.cn

Another efficient method involves the use of inexpensive aromatic ketones as photocatalysts for the decarboxylative radical addition/cyclization of N-hydroxyphthalimide esters to synthesize imidazo-isoquinolinone derivatives. nih.govnsf.gov This strategy exhibits broad functional group tolerance and is effective for generating both alkyl and aryl radicals. nih.gov Furthermore, visible-light-driven cascade radical cyclizations of N-methacryloyl-2-phenylbenzimidazole with α-carbonyl alkyl bromides, using photocatalysts like fac-Ir(ppy)3, have been developed to produce α-carbonyl alkyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones in excellent yields. nih.gov

The synthesis of various substituted imidazo[2,1-a]isoquinolines has also been achieved through a visible-light-catalyzed formal [3+2] annulation-aromatization of amidines with stabilized isoquinolinium N-ylides. researchgate.net This one-pot reaction involves a direct C-H activation and the formation of C-C and C-N bonds. researchgate.net The following table summarizes key features of various visible-light-mediated syntheses of imidazo[2,1-a]isoquinoline and related structures.

Product ScaffoldStarting MaterialsPhotocatalyst/MediatorKey TransformationReference
BenzimidazoisoquinolinonesN-methacryloyl-2-arylbenzoimidazoles and aryl diazonium saltsRu(phen)3Cl2Radical cascade diarylation ccspublishing.org.cn
Imidazo-isoquinolinone derivativesN-hydroxyphthalimide estersAromatic ketonesDecarboxylative radical addition/cyclization nih.govnsf.gov
α-Carbonyl alkyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-onesN-methacryloyl-2-phenylbenzimidazole and α-carbonyl alkyl bromidesfac-Ir(ppy)3Cascade radical cyclization nih.gov
Substituted imidazo[2,1-a]isoquinolinesAmidines and stabilized isoquinolinium N-ylidesNot specifiedFormal [3+2] annulation-aromatization researchgate.net

Multi-component Reaction (MCR) Strategies for Imidazo[2,1-a]isoquinoline Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to generate complex products, often with high atom economy and operational simplicity. organic-chemistry.org The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-amino-substituted imidazo[1,2-a]-heterocycles and has been instrumental in accessing the imidazo[2,1-a]isoquinoline scaffold. nih.govresearchgate.netbeilstein-journals.org

The GBB reaction typically involves the condensation of an amidine (such as a 2-aminoazine), an aldehyde, and an isocyanide. nih.gov The reaction proceeds through a formal [4+1] cycloaddition sequence, where the imine formed from the amidine and aldehyde is activated by a Brønsted or Lewis acid, followed by nucleophilic attack of the isocyanide and subsequent cyclization and aromatization. nih.gov This reaction has been widely employed and has seen significant advancements, including the development of new catalysts and the expansion of the substrate scope. beilstein-journals.orgorganic-chemistry.orgbeilstein-journals.org

While the classic GBB reaction yields 3-aminoimidazo[1,2-a]pyridines, modifications and related MCRs can be used to construct the imidazo[2,1-a]isoquinoline core. For instance, a one-pot, three-component protocol has been developed for the synthesis of 5-amino- and 6-carbonyl-functionalized benzimidazo[2,1-a]isoquinolines from commercially available o-cyanobenzaldehydes, o-phenylenediamines, and α-bromoacetate or α-bromoacetophenone. nih.gov This transition-metal-free approach highlights the power of MCRs in rapidly generating diverse and functionalized heterocyclic systems. nih.govnih.govfigshare.com

A potential MCR strategy for the synthesis of this compound could involve a GBB-type reaction where one of the components is appropriately functionalized to introduce the acetyl group at the desired position. For example, an aldehyde or isocyanide bearing an acetyl or a precursor group could be employed. The following table provides an overview of MCRs relevant to the synthesis of the imidazo[2,1-a]isoquinoline framework.

Reaction Name/TypeKey ReactantsTypical Product ScaffoldKey FeaturesReference
Groebke–Blackburn–Bienaymé (GBB) ReactionAmidine, aldehyde, isocyanide3-Aminoimidazo[1,2-a]-heterocyclesHigh atom economy, one-pot, access to diverse libraries nih.govresearchgate.netbeilstein-journals.org
One-pot, three-component synthesiso-Cyanobenzaldehydes, o-phenylenediamines, α-bromoacetates/α-bromoacetophenonesFunctionalized benzimidazo[2,1-a]isoquinolinesTransition-metal-free, one-pot, good yields nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its derivatives can benefit from the application of these principles, particularly through the use of environmentally benign reaction media.

The use of water as a solvent or the complete avoidance of solvents are key tenets of green chemistry. These approaches not only reduce the environmental impact of chemical processes but can also lead to improved reaction rates and selectivities.

A notable example of a green synthetic approach is the microwave-assisted synthesis of imidazo[1,2-a]pyridines in an aqueous medium. iosrjournals.org This method avoids the use of harmful organic solvents and utilizes microwave irradiation to accelerate the reaction, leading to good to excellent yields of the desired products. iosrjournals.org This clean procedure is economical, non-toxic, and environmentally friendly.

Solvent-free reaction conditions have also been successfully employed for the synthesis of related heterocyclic systems. For instance, the synthesis of piperidinyl tetrahydrothieno[2,3-c]isoquinolines has been achieved by heating the reactants together without any solvent. nih.gov

While a specific solvent-free or aqueous synthesis of this compound has not been explicitly reported, the successful application of these green conditions to the synthesis of the core imidazo[1,2-a]pyridine (B132010) and isoquinoline scaffolds suggests the feasibility of developing such a route. A potential strategy could involve adapting existing MCRs or cyclization reactions to be performed in water or under solvent-free conditions, possibly with the aid of microwave or ultrasonic irradiation to enhance reaction efficiency. The following table highlights examples of green synthetic methods for related heterocycles.

Reaction ConditionProduct ScaffoldKey FeaturesReference
Aqueous medium with microwave irradiationImidazo[1,2-a]pyridinesAvoids organic solvents, rapid, good to excellent yields iosrjournals.org
Solvent-freePiperidinyl tetrahydrothieno[2,3-c]isoquinolinesNo solvent required, high atom economy nih.gov

Microwave-Assisted and Electrochemical Methods

Modern synthetic chemistry continually seeks methodologies that offer enhanced efficiency, speed, and sustainability. For the preparation of complex heterocyclic scaffolds like this compound and its derivatives, microwave-assisted synthesis and electrochemical methods represent two powerful, advanced approaches. These techniques often lead to significantly reduced reaction times, improved yields, and milder reaction conditions compared to conventional heating methods, aligning with the principles of green chemistry. researchgate.netfrontiersin.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures directly and efficiently. researchgate.net This technique has emerged as a valuable tool in heterocyclic chemistry, dramatically accelerating reaction rates and often improving product yields. frontiersin.orgnih.gov The synthesis of imidazo-fused heterocycles, including the imidazo[2,1-a]isoquinoline core, has benefited significantly from this technology.

Research has demonstrated that multi-component reactions, which allow for the construction of complex molecules from simple starting materials in a single step, are particularly amenable to microwave conditions. nih.gov For instance, the microwave-assisted, three-component domino reaction of aldehydes, enaminones, and malononitrile (B47326) has been used to successfully synthesize fused heterocyclic compounds with a bridgehead nitrogen. nih.gov This one-pot reaction forms up to five new bonds, showcasing the method's efficiency. nih.gov

While specific literature on the direct microwave-assisted synthesis of this compound is limited, numerous studies on related structures highlight the potential of this method. For example, the synthesis of substituted 2-(benzylthio)imidazo[1,2a]pyrimidin-5-ones saw a dramatic reduction in reaction time from several days under conventional heating to just 80 minutes using microwave irradiation. nih.gov Similarly, novel 2,3-disubstituted imidazo[1,2-a]pyridines have been prepared in good to very good yields via a one-pot, metal-free, three-component reaction under microwave irradiation, with reaction times as short as 15-20 minutes. rsc.org These examples underscore the general applicability and advantages of MAOS for this class of compounds.

The key benefits of microwave-assisted synthesis in this context include:

Rapid Reaction Times: Reactions that typically require many hours or even days of conventional heating can often be completed in minutes. nih.govnih.gov

Increased Yields: Microwave heating can improve the yields of desired products by minimizing the formation of side products. nih.gov

Enhanced Safety and Simplicity: The use of closed reaction vessels allows for safe operation at elevated temperatures and pressures, while the methodology is generally straightforward. nih.gov

Environmental Benefits: Shorter reaction times and increased efficiency contribute to a more environmentally friendly process. researchgate.net

The data presented in the following table, derived from studies on related imidazo-fused systems, illustrates the typical conditions and outcomes of microwave-assisted synthesis.

Table 1: Examples of Microwave-Assisted Synthesis of Imidazo-Fused Heterocycles This table presents data for structurally related compounds to illustrate the parameters and efficacy of the microwave-assisted methodology.

ReactantsMicrowave ConditionsProduct TypeYieldReference
2-Aminopyridines, Arylglyoxals, Cyclic 1,3-dicarbonyls120 °C, 15-20 min2,3-Disubstituted imidazo[1,2-a]pyridines72-89% rsc.org
Resin-bound amino acid, Isothiocyanates150 °C, 10 min3,5-Disubstituted-thiohydantoinGood yields researchgate.net
N-Substituted homophthalimides, Binucleophilic reagents140 °C, 5 min, 500 WSpiroisoquinoline derivatives65-85% nih.gov
Benzaldehyde, 2,2'-bipyridine, Ammonium acetate155 °C, 50 minPyridylimidazo[1,5-a]pyridine derivatives>80% mdpi.com

Electrochemical Synthesis

Electrochemical synthesis offers a green and powerful alternative for constructing complex organic molecules by using electricity to drive redox reactions. This method often avoids the need for harsh or toxic chemical oxidants and reductants, and many reactions can be performed at room temperature. nih.govrsc.org The application of electrochemistry to synthesize N-heterocycles is a growing field, with notable success in forming structures through oxidative C-H functionalization and cyclization cascades.

While direct electrochemical synthesis of this compound has not been extensively reported, the principles have been successfully applied to analogous heterocyclic systems. For example, an efficient electrochemical method for synthesizing quinazolinones from alcohols and o-aminobenzamides has been developed. nih.gov This process uses an I₂-catalyzed system in an undivided cell, where the electrochemical setup promotes the oxidation of alcohols to aldehydes, which then undergo cyclization. nih.gov This strategy proceeds at room temperature in an aqueous medium, highlighting the mild and environmentally benign nature of the approach. nih.gov

Another relevant example is the one-pot, three-component electrochemical synthesis of selenyl imidazo[2,1-b]thiazinones. rsc.org This method proceeds without transition metals or external oxidants, relying on the direct electrochemical oxidation of diselenides to generate the reactive intermediates. rsc.org The key advantages of electrochemical methods in this context include:

Sustainability: It replaces chemical reagents with clean electrons, reducing chemical waste. nih.govrsc.org

Mild Conditions: Reactions are often conducted at ambient temperature and pressure. nih.gov

High Atom and Step Economy: It enables tandem or one-pot reactions, simplifying synthetic sequences. rsc.org

Selectivity: High selectivity can often be achieved by fine-tuning electrochemical parameters like electrode potential.

The following table summarizes reaction parameters from the electrochemical synthesis of related heterocyclic cores, demonstrating the feasibility and conditions of this approach.

Table 2: Examples of Electrochemical Synthesis of N-Heterocycles This table presents data for analogous heterocyclic systems to showcase the principles and conditions of electrochemical synthesis.

ReactantsElectrochemical ConditionsProduct TypeYieldReference
Benzyl alcohol, o-AminobenzamideGraphite plates (anode & cathode), KI (mediator), NaOAc (electrolyte), 10 mA constant current, r.t.Quinazolinone93% nih.gov
Diselenides, Acryloyl chlorides, 2-MercaptoimidazolesGraphite felt (anode & cathode), n-Bu₄NBF₄ (electrolyte), 8 mA constant current, 50 °CSelenyl imidazo[2,1-b]thiazinonesUp to 94% rsc.org

These advanced methodologies, microwave-assisted synthesis and electrochemistry, provide efficient and sustainable pathways to complex heterocyclic structures. Their application to the synthesis of this compound and its derivatives holds significant promise for future research and development, enabling rapid and clean access to this important chemical scaffold.

Chemical Reactivity and Functional Group Transformations of 3 Acetylimidazo 2,1 a Isoquinoline

Electrophilic and Nucleophilic Substitution Reactions on the Core Scaffold

The reactivity of the imidazo[2,1-a]isoquinoline (B1217647) ring system is influenced by the electron-withdrawing nature of the fused pyridine (B92270) ring and the electron-donating character of the imidazole (B134444) ring.

Electrophilic Substitution: In isoquinoline (B145761) itself, electrophilic substitution preferentially occurs on the benzene (B151609) ring at positions 5 and 8 due to the higher electron density compared to the pyridine ring. youtube.comquimicaorganica.org The deactivating effect of the nitrogen atom makes the pyridine ring less susceptible to electrophilic attack. rsc.org For the imidazo[2,1-a]isoquinoline system, electrophilic substitution reactions, such as nitration, have been investigated, with substitution patterns being influenced by the specific reaction conditions and the presence of other substituents. monash.eduresearchgate.net For instance, nitration of some imidazo[2,1-a]isoquinoline derivatives has been shown to occur on the benzene ring. monash.edu

Nucleophilic Substitution: The pyridine ring of isoquinoline is activated towards nucleophilic attack, particularly at positions 1 and 3. youtube.comimperial.ac.uk Halogenated isoquinolines readily undergo nucleophilic substitution at positions where the halogen is located. quimicaorganica.org In the case of isoquinoline, nucleophilic substitution favors the C1 position, as the negative charge in the intermediate is stabilized by the adjacent benzene ring. quora.com For the imidazo[2,1-a]isoquinoline system, nucleophilic substitution reactions offer a route to introduce various functional groups. While direct nucleophilic substitution on the unsubstituted scaffold is less common, the introduction of a good leaving group facilitates such transformations.

Derivatization and Chemical Modification of the Acetyl Moiety

The acetyl group at the 3-position of the imidazo[2,1-a]isoquinoline core is a versatile handle for a wide array of chemical modifications, enabling the synthesis of diverse analogues.

Redox Chemistry of the Acetyl Group

The carbonyl group of the 3-acetyl moiety can undergo both reduction and oxidation reactions to yield corresponding alcohol and carboxylic acid derivatives, respectively.

Reduction: The reduction of the acetyl group to a secondary alcohol can be achieved using various reducing agents. Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) are commonly employed for this transformation. This reaction provides access to 1-(imidazo[2,1-a]isoquinolin-3-yl)ethanol derivatives, which can serve as precursors for further functionalization.

Oxidation: Oxidation of the acetyl group can lead to the corresponding carboxylic acid. However, a more common transformation involving the acetyl group is the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org This reaction converts aryl alkyl ketones into the corresponding amides or thioamides. wikipedia.orgorganic-chemistry.org In the context of 3-acetylimidazo[2,1-a]isoquinoline, treatment with sulfur and a secondary amine like morpholine (B109124) (the Kindler modification) would be expected to yield a thioamide, which can then be hydrolyzed to the corresponding amide. organic-chemistry.org

Condensation and Addition Reactions at the Acetyl Carbonyl

The carbonyl carbon of the acetyl group is electrophilic and thus susceptible to attack by various nucleophiles, leading to a range of condensation and addition products.

Condensation Reactions: The acetyl group can participate in condensation reactions with various reagents. For example, Knoevenagel condensation with active methylene (B1212753) compounds can be used to form new carbon-carbon bonds and extend the side chain. nih.gov This type of reaction allows for the introduction of diverse functionalities.

Addition Reactions: Nucleophilic addition to the carbonyl group is a fundamental reaction. Grignard reagents and organolithium compounds can add to the acetyl group to form tertiary alcohols after workup. These reactions provide a means to introduce a wide variety of alkyl, aryl, and vinyl groups.

Ring-Opening and Rearrangement Processes

The imidazo[2,1-a]isoquinoline ring system, under certain conditions, can undergo ring-opening or rearrangement reactions, leading to structurally distinct heterocyclic systems.

Ring-Opening: While specific examples for this compound are not prevalent in the provided search results, related imidazo-fused heterocycles can undergo ring-opening. For instance, imidazo[1,5-a]quinolines have been shown to undergo photochemical ring-opening to form imides. rsc.org The stability of the imidazo[2,1-a]isoquinoline ring system suggests that harsh conditions would likely be required for ring cleavage.

Rearrangement Reactions: Rearrangement reactions can lead to the formation of isomeric structures or entirely new heterocyclic scaffolds. The Willgerodt rearrangement, as mentioned earlier, is a classic example of a reaction that involves the migration of a carbonyl group. wikipedia.org While not a rearrangement of the core scaffold itself, it transforms the acetyl side chain. Ring expansion reactions of isoquinoline derivatives have also been reported, for example, the reaction of 1-vinyl-dihydroisoquinolines with dimethyl acetylenedicarboxylate (B1228247) to yield benzazocine derivatives. rsc.org

C-H Functionalization and Selective Bond Formations

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for the efficient construction of complex molecules. rsc.orgrsc.org

For the related imidazo[1,2-a]pyridine (B132010) scaffold, C-H functionalization predominantly occurs at the C3 position. nih.gov Given the structural similarities, it is plausible that the imidazo[2,1-a]isoquinoline system could undergo similar regioselective C-H functionalization reactions. These reactions, often catalyzed by transition metals like palladium or rhodium, allow for the direct introduction of aryl, alkyl, and other functional groups without the need for pre-functionalized starting materials. nih.gov For example, palladium-catalyzed C-H activation has been used in the synthesis of benzo monash.eduwikipedia.orgimidazo[2,1-a]isoquinolines. nih.gov Such strategies offer a more atom-economical and environmentally friendly approach to the synthesis of novel derivatives. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Acetylimidazo 2,1 a Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy : A proton NMR spectrum for 3-Acetylimidazo[2,1-a]isoquinoline would provide information on the chemical environment of each hydrogen atom. Key expected signals would include singlets for the non-coupled protons on the imidazo (B10784944) ring and the methyl group of the acetyl moiety, as well as doublets and triplets for the protons on the isoquinoline (B145761) portion of the molecule. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would be crucial for assigning each proton to its specific position.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. Characteristic signals would include those for the carbonyl carbon of the acetyl group (typically in the 190-200 ppm range), and various sp²-hybridized carbons of the aromatic and heteroaromatic rings. While extensive NMR data is available for the parent isoquinoline and other derivatives, no specific spectra for this compound have been published. researchgate.netresearchgate.netchemicalbook.comnih.gov

Hypothetical ¹H and ¹³C NMR Data Table This table is for illustrative purposes only as no experimental data was found.

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm)
Data not available H-x Data not available
Data not available H-y Data not available

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns. For this compound (Molecular Formula: C₁₃H₁₀N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass, typically as the protonated molecule [M+H]⁺. The fragmentation pattern, obtained through techniques like collision-induced dissociation (CID), would show characteristic losses, such as the loss of the acetyl group (CH₃CO•) or carbon monoxide (CO), providing further structural confirmation. Studies on other isoquinoline alkaloids have detailed complex fragmentation pathways, but none specific to the 3-acetyl derivative could be found. nih.gov

Hypothetical Mass Spectrometry Data Table This table is for illustrative purposes only as no experimental data was found.

Technique Ion m/z (Calculated) m/z (Found)
HRMS-ESI [M+H]⁺ Data not available Data not available
MS/MS Fragment 1 Data not available Data not available

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, a key feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the acetyl group, typically appearing around 1680-1700 cm⁻¹. Other significant bands would include C-H stretches for the aromatic and methyl protons, and C=N and C=C stretching vibrations from the fused heterocyclic ring system. While IR spectra for the parent isoquinoline are well-documented, specific data for the title compound is absent from the literature. nist.govnist.govchemicalbook.com

Hypothetical Vibrational Spectroscopy Data Table This table is for illustrative purposes only as no experimental data was found.

Frequency (cm⁻¹) Assignment Intensity
Data not available C=O stretch (acetyl) Strong
Data not available Aromatic C-H stretch Medium

Electronic Absorption and Emission Spectroscopy for Probing Electronic Structure

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions within a molecule.

Absorption Spectroscopy : The UV-Vis spectrum of this compound would be expected to show multiple absorption bands corresponding to π→π* transitions within the extended conjugated system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and solvent.

Emission Spectroscopy : If fluorescent, the emission spectrum would show a characteristic emission maximum at a longer wavelength than the absorption maximum (the Stokes shift). The fluorescence quantum yield (Φf) would quantify the efficiency of the emission process. Studies on related imidazo[5,1-a]isoquinolines show they can be intense blue light emitters, but no photophysical data has been reported for this compound. researchgate.netnist.govrsc.orgresearchgate.net

Hypothetical Electronic Spectroscopy Data Table This table is for illustrative purposes only as no experimental data was found.

Parameter Value Solvent
Absorption λmax (nm) Data not available Data not available
Molar Absorptivity (ε) Data not available Data not available
Emission λmax (nm) Data not available Data not available
Stokes Shift (nm) Data not available Data not available

Theoretical and Computational Chemistry Investigations of 3 Acetylimidazo 2,1 a Isoquinoline

Quantum Chemical Calculations of Electronic Structure and Aromaticity

Quantum chemical calculations are fundamental in elucidating the electronic structure and aromaticity of 3-Acetylimidazo[2,1-a]isoquinoline. These methods, particularly those based on density functional theory (DFT), allow for the detailed mapping of electron density distribution, determination of molecular orbital energies, and quantification of aromatic character.

Aromaticity can be assessed using several computational indices. The Nucleus-Independent Chemical Shift (NICS) is a common method, where negative values inside a ring indicate aromatic character and positive values suggest anti-aromaticity. Another approach is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the geometric consequences of π-electron delocalization. For the imidazo[2,1-a]isoquinoline (B1217647) system, calculations on related structures suggest a high degree of aromaticity, which is a key factor in its chemical stability. The acetyl group's impact on bond lengths and angles would be reflected in the HOMA value, providing a quantitative measure of its electronic influence.

Table 1: Representative Calculated Aromaticity Indices for the Imidazo[2,1-a]isoquinoline Ring System (Note: This table is illustrative, based on typical values for fused heterocyclic systems, as specific data for this compound is not available.)

RingNICS(0) (ppm)NICS(1) (ppm)HOMA
Imidazole (B134444)-8.5-10.20.85
Isoquinoline (B145761) (Pyridyl)-7.9-9.80.82
Isoquinoline (Benzene)-9.3-11.50.91

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, DFT studies could illuminate the pathways of its synthesis and subsequent reactions. For instance, in the synthesis of related imidazo[1,2-a]pyridine-fused isoquinolines, a Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction followed by a gold-catalyzed cyclization is employed. researchgate.net DFT calculations could model the energy profile of this reaction, identifying the rate-determining step and explaining the observed regioselectivity.

Furthermore, DFT can be used to predict the most likely sites for electrophilic or nucleophilic attack on the this compound molecule. The acetyl group is expected to deactivate the imidazole ring towards electrophilic substitution while activating it for nucleophilic attack. Computational analysis of the transition states for various reactions would provide quantitative insights into the molecule's reactivity, guiding synthetic chemists in planning further derivatization.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netarxiv.org The energies and spatial distributions of these orbitals are critical in determining the electronic properties and reactivity of a molecule.

For this compound, the HOMO is expected to be distributed across the π-system of the fused rings, while the LUMO would likely have significant contributions from the acetyl group and the pyrimidine-like portion of the isoquinoline ring, a common feature for electron-withdrawing substituents. nih.gov The energy gap between the HOMO and LUMO is a key parameter, influencing the molecule's electronic absorption properties and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the UV-Vis absorption spectrum.

Studies on related imidazo[5,1-a]isoquinolines have shown that the HOMO and LUMO energies can be effectively calculated using DFT, and these theoretical values correlate well with experimental data from cyclic voltammetry. nih.gov The introduction of different substituents allows for the fine-tuning of these frontier orbital energies.

From the HOMO and LUMO energies, various chemical reactivity indices can be derived, as shown in the table below. These parameters provide a quantitative measure of the molecule's electrophilic and nucleophilic character.

Table 2: Representative Frontier Molecular Orbital Energies and Chemical Reactivity Indices (Note: This table is illustrative, based on calculations for related imidazo[5,1-a]isoquinoline (B3349720) systems, as specific data for this compound is not available.)

ParameterFormulaTypical Value (eV)
HOMO Energy (EHOMO)--6.2
LUMO Energy (ELUMO)--2.5
Energy Gap (ΔE)ELUMO - EHOMO3.7
Ionization Potential (I)-EHOMO6.2
Electron Affinity (A)-ELUMO2.5
Global Hardness (η)(I - A) / 21.85
Global Softness (S)1 / (2η)0.27
Electronegativity (χ)(I + A) / 24.35
Electrophilicity Index (ω)χ2 / (2η)5.11

Conformational Analysis and Tautomerism Studies

Tautomerism is another important aspect to consider for this molecule. Although the imidazo[2,1-a]isoquinoline ring system is generally stable in its depicted form, the presence of the acetyl group could potentially facilitate proton transfer, leading to enol tautomers. Computational studies can predict the relative energies of different tautomeric forms, thereby determining the most abundant species under given conditions. The energy difference between the keto (acetyl) and enol forms would be a key outcome of such an investigation.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can then be correlated with experimental data to confirm the molecular structure.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of this compound. By comparing the calculated spectra of different possible isomers or tautomers with the experimental spectrum, the correct structure can be unambiguously assigned. The predicted chemical shifts are typically in good agreement with experimental values, especially when scaling factors are applied.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally. These theoretical frequencies correspond to the peaks in an experimental IR spectrum. The calculated spectrum can aid in the assignment of vibrational modes, such as the characteristic C=O stretch of the acetyl group and the various C-H and C-N vibrations of the heterocyclic core.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted. These calculations can help to interpret the experimental UV-Vis spectrum and understand the nature of the electronic transitions involved. For example, the HOMO-LUMO transition is often the lowest energy transition, corresponding to the longest wavelength absorption band.

The correlation of these predicted spectroscopic parameters with experimental data is a crucial step in the characterization of newly synthesized compounds like this compound.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound, either in the gas phase or in a solvent, would reveal its conformational dynamics, including the rotation of the acetyl group and any fluctuations in the ring system.

In a condensed phase simulation, MD can be used to study how the molecule interacts with its environment. For example, the solvation of this compound in different solvents could be investigated, providing information on its solubility and the nature of solute-solvent interactions. Furthermore, MD simulations can be used to explore the aggregation behavior of the molecule, which is relevant for its potential applications in materials science. By simulating a system with multiple molecules, one can observe whether they tend to form π-stacked aggregates and characterize the structure and stability of these assemblies. Such simulations on related polycyclic aromatic hydrocarbons have provided valuable insights into their behavior in various environments.

Emerging Non Biological Applications of Imidazo 2,1 a Isoquinoline Derivatives

Applications in Materials Science and Optoelectronics

The inherent photophysical properties of the imidazo[2,1-a]isoquinoline (B1217647) core make it a promising candidate for advanced materials. Its rigid, planar structure and extended π-conjugation system are key features that can be fine-tuned through chemical modification to elicit desirable optical and electronic behaviors.

Imidazo[2,1-a]isoquinoline derivatives have demonstrated significant potential as fluorescent materials, particularly as emitters in Organic Light-Emitting Diodes (OLEDs). The development of stable and efficient blue-light emitters remains a critical challenge in OLED technology, and imidazo[2,1-a]isoquinolines are promising candidates to address this issue.

Research has shown that imidazo[5,1-a]isoquinolines, structural isomers of the [2,1-a] scaffold, exhibit intense blue luminescence. uni-giessen.deresearchgate.net These compounds have been synthesized and shown to possess a hypsochromic (blue-shifted) effect and increased quantum efficiency compared to related quinoline (B57606) systems. uni-giessen.deresearchgate.net For instance, a maximum fluorescence quantum yield of 48% at 446 nm has been achieved for a substituted 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline. uni-giessen.deresearchgate.net Another derivative, 1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline, displayed a quantum yield of 33% at an even shorter wavelength of 431 nm. uni-giessen.deresearchgate.net These findings underscore the potential of the core imidazoisoquinoline framework in developing high-performance blue emitters for OLED displays.

The planar and conjugated nature of imidazo[1,2-a]isoquinolines is a primary contributor to their fluorescence, with the lone pairs of the nitrogen atoms not being directly involved in the conjugation, which can lead to pH-independent fluorescence. nih.gov The introduction of different substituents, such as a 3-acetyl group, could further modulate the emission wavelengths and quantum yields, offering a pathway to a wider range of fluorescent materials.

Table 1: Photophysical Properties of Selected Imidazo[5,1-a]isoquinoline (B3349720) Derivatives

CompoundMaximum Emission Wavelength (nm)Fluorescence Quantum Yield (%)
3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline44648
1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline43133

Data sourced from studies on imidazo[5,1-a]isoquinoline derivatives, which are structural isomers of the imidazo[2,1-a]isoquinoline scaffold. uni-giessen.deresearchgate.net

The fluorescent properties of imidazo[2,1-a]isoquinoline derivatives also make them suitable for the development of chemical sensors. A chemosensor based on an imidazo[1,2-a]quinoline derivative has been successfully developed for the detection of metal ions. rsc.org Specifically, N′-[(2-hydroxyphenyl)methylidene]imidazo[1,2-a]quinoline-2-carbohydrazide has demonstrated the ability to selectively detect Al³⁺ and Zn²⁺ ions in different solvent systems through a "turn-on" fluorescence mechanism. rsc.org This high selectivity and sensitivity highlight the potential of the imidazo[2,1-a]isoquinoline scaffold in creating probes for environmental monitoring and industrial process control where the detection of specific metal ions is crucial. The introduction of an acetyl group at the 3-position could potentially alter the coordination properties and thus the selectivity and sensitivity of such sensors.

Role as Ligands in Metal Catalysis

The nitrogen atoms within the imidazo[2,1-a]isoquinoline ring system possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic suggests their utility as ligands in metal catalysis. While direct applications of 3-Acetylimidazo[2,1-a]isoquinoline as a ligand are not yet extensively reported, the broader class of nitrogen-containing heterocycles is widely used in catalysis. For example, copper-catalyzed reactions are frequently employed in the synthesis of related imidazo[1,2-a]pyridines, indicating an interaction between the imidazole-based core and the metal center. beilstein-journals.org The development of chiral imidazo[2,1-a]isoquinolin-3-one derivatives further points to the potential for these compounds to serve as chiral ligands in asymmetric catalysis. researchgate.net The structural rigidity and potential for stereochemical control make imidazo[2,1-a]isoquinoline derivatives, including the 3-acetyl variant, an interesting platform for the design of novel ligands for a range of metal-catalyzed transformations.

Potential in Agrochemicals

The isoquinoline (B145761) core is a constituent of various compounds used in agriculture as insecticides and fungicides. researchgate.netwikipedia.org Recent synthetic strategies have highlighted the potential of newly synthesized imidazo[2,1-a]isoquinoline derivatives in the agricultural sector. rsc.org The structural diversity that can be achieved through various synthetic routes allows for the creation of a wide array of derivatives that can be screened for agrochemical activity. rsc.orgrsc.org While specific studies on the agrochemical properties of this compound are not yet available, the established precedent of the broader isoquinoline and imidazo[2,1-a]isoquinoline families suggests this as a promising area for future research.

Polymer Chemistry Applications

Currently, there is limited information available in the scientific literature regarding the specific applications of this compound or its parent scaffold in polymer chemistry. However, the fluorescent nature of these compounds suggests a potential application as fluorescent tags or monomers in the synthesis of fluorescent polymers. Such polymers could have applications in areas like organic electronics, sensing, and bio-imaging. Further research is required to explore the incorporation of the imidazo[2,1-a]isoquinoline moiety into polymer chains and to evaluate the properties of the resulting materials.

Future Perspectives and Challenges in 3 Acetylimidazo 2,1 a Isoquinoline Research

Development of More Sustainable and Efficient Synthetic Strategies

The development of environmentally benign and resource-efficient methods for synthesizing 3-Acetylimidazo[2,1-a]isoquinoline is a primary research goal. Current strategies for the parent imidazo[2,1-a]isoquinoline (B1217647) scaffold often rely on multi-step procedures, which can be time-consuming and generate significant waste. Future efforts should focus on the principles of green chemistry to streamline the synthesis of this target molecule.

Key areas for development include:

One-Pot Reactions: Designing one-pot multi-component reactions would significantly improve efficiency by reducing the number of isolation and purification steps. A potential approach could involve the reaction of isoquinoline (B145761), a suitable three-carbon acetyl-containing synthon, and an amine source in a single reaction vessel.

Catalytic Systems: The exploration of novel catalytic systems is crucial. This includes the use of earth-abundant metal catalysts (e.g., iron, copper) or even metal-free catalysts to replace more expensive and toxic heavy metals. researchgate.net Photocatalysis and electrocatalysis also present promising avenues for activating substrates under mild conditions. researchgate.net

Alternative Solvents and Energy Sources: The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, should be prioritized to minimize environmental impact. researchgate.netnih.gov Microwave-assisted and flow chemistry techniques could also be employed to reduce reaction times and improve yields. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Strategies
StrategyAdvantagesChallenges
One-Pot Synthesis Reduced waste, time, and cost.Complex reaction optimization, potential for side reactions.
Novel Catalysis Lower environmental impact, milder reaction conditions.Catalyst stability and recyclability, substrate scope limitations.
Green Solvents/Energy Reduced toxicity and environmental footprint, enhanced safety.Solvent compatibility with reactants, specialized equipment requirements.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of the this compound core offers a rich landscape for discovering new chemical transformations. The interplay between the electron-rich imidazo[2,1-a]isoquinoline nucleus and the electron-withdrawing acetyl group at the 3-position is expected to give rise to unique reactivity.

Future research should investigate:

Functionalization of the Acetyl Group: The acetyl group can serve as a handle for a variety of transformations, including aldol (B89426) condensations, Knoevenagel condensations, and the formation of other functional groups like amines, alcohols, and halides. These modifications would provide access to a diverse library of new derivatives.

C-H Activation: Direct C-H activation of the imidazo[2,1-a]isoquinoline core at various positions would be a powerful tool for late-stage functionalization. This would allow for the introduction of new substituents without the need for pre-functionalized starting materials.

Cycloaddition Reactions: The imidazo[2,1-a]isoquinoline system could potentially participate in various cycloaddition reactions, leading to the formation of more complex polycyclic structures. researchgate.net

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules and materials. In the context of this compound, computational modeling can provide valuable insights that complement experimental work.

Key applications of computational modeling include:

Reaction Pathway Analysis: Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, identify transition states, and predict the feasibility of new synthetic routes. nih.govfrontiersin.org This can help in optimizing reaction conditions and predicting potential byproducts.

Prediction of Physicochemical Properties: Computational methods can be employed to predict a range of properties, including electronic properties (HOMO-LUMO gap), spectroscopic signatures (NMR, IR), and solubility. This information can guide the design of molecules with specific characteristics.

Virtual Screening: For potential applications, computational docking and screening can be used to predict the interaction of this compound derivatives with other molecules or materials, aiding in the design of compounds with targeted functionalities. researchgate.net

Table 2: Applications of Computational Modeling in this compound Research
Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT) Reaction mechanism analysisOptimized reaction pathways, transition state energies. nih.govfrontiersin.org
Time-Dependent DFT (TD-DFT) Prediction of electronic spectraUV-Vis absorption and emission wavelengths.
Molecular Dynamics (MD) Simulation of molecular behaviorConformational analysis, interaction with solvents or materials. researchgate.net

Elucidation of Complex Structure-Property Relationships for Targeted Non-Biological Applications

A systematic investigation of the structure-property relationships of this compound derivatives is essential for their development in non-biological applications. By modifying the core structure and observing the resulting changes in physical and chemical properties, a deeper understanding of these relationships can be achieved.

Future studies should focus on:

Systematic Derivatization: A library of derivatives should be synthesized by systematically varying the substituents on the imidazo[2,1-a]isoquinoline core and modifying the acetyl group.

Characterization of Properties: Each derivative should be thoroughly characterized to determine its photophysical properties (absorption, emission, quantum yield), electronic properties (redox potentials), and thermal stability.

Correlation Analysis: The collected data should be analyzed to establish clear correlations between the molecular structure and the observed properties. For example, the effect of electron-donating or electron-withdrawing groups on the emission wavelength could be quantified.

Integration into Multifunctional Advanced Materials

The unique properties of the imidazo[2,1-a]isoquinoline scaffold suggest that this compound and its derivatives could be valuable building blocks for advanced materials.

Potential areas of application include:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of many imidazo[2,1-a]isoquinoline derivatives makes them promising candidates for use as emitters or host materials in OLEDs. The acetyl group could be used to tune the emission color and improve charge transport properties.

Sensors: The imidazo[2,1-a]isoquinoline core can be designed to interact with specific analytes, leading to a change in its photophysical properties. This could be exploited for the development of fluorescent chemosensors for detecting metal ions, anions, or other small molecules.

Functional Polymers: this compound could be incorporated into polymer backbones or as pendant groups to create new functional polymers with tailored optical, electronic, or thermal properties.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for constructing the imidazo[2,1-a]isoquinoline core?

  • Methodological Answer : The core structure can be synthesized via multi-component reactions (MCRs) using malononitrile, aldehydes, isoquinoline, and isocyanides under mild conditions . Alternatively, Paal–Knorr synthesis catalyzed by L-proline enables regioselective pyrrolo[2,1-a]isoquinoline scaffold formation from substituted chalcones . Visible-light-induced radical cascade cyclization offers redox-neutral conditions for indolo[2,1-a]isoquinoline derivatives, adaptable for acetylated analogs .
  • Key Techniques : NMR for structural validation, solvent optimization, and catalyst screening.

Q. How are 3-acetyl derivatives characterized spectroscopically?

  • Methodological Answer : ¹H and ¹³C NMR are critical for confirming acetyl group integration (δ ~2.1–2.5 ppm for CH₃ and ~168–170 ppm for carbonyl) and scaffold integrity . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR confirms carbonyl stretching (~1700 cm⁻¹). For diastereomers, HPLC with chiral columns resolves epimerization issues .

Q. What functionalization strategies modify the imidazo[2,1-a]isoquinoline scaffold?

  • Methodological Answer : Bromination using α-bromo ketones/DMSO introduces halogens at specific positions . Sulfonylation via sulfur dioxide surrogates (e.g., DABCO·(SO₂)₂) enables sulfone group addition under metal-free conditions . Radical relay pathways with CuBr₂ and thiosulfonates yield sulfonated derivatives .

Advanced Research Questions

Q. How can stereochemical challenges in 3-acetyl-substituted derivatives be mitigated?

  • Methodological Answer : Epimerization during cyclization (e.g., in pyrido[2,1-a]isoquinoline synthesis) requires chiral catalysts or low-temperature conditions to control stereochemistry . Dynamic NMR and X-ray crystallography resolve conformational ambiguities. Computational modeling (DFT) predicts stability of diastereomers .

Q. How do contradictions in bioactivity data arise across synthetic derivatives?

  • Methodological Answer : Discrepancies may stem from impurities, assay variability, or substituent positioning. Standardized cytotoxicity assays (e.g., MTT) with purity validation (HPLC ≥95%) are essential. Structure-activity relationship (SAR) studies comparing acetylated vs. sulfonated/brominated analogs identify pharmacophores .

Q. What strategies optimize yields in multi-component syntheses?

  • Methodological Answer : Design of Experiments (DoE) screens variables (stoichiometry, solvent, catalyst loading). For example, dichloromethane at RT maximizes MCR efficiency for dihydropyrrolo[2,1-a]isoquinolines . Microwave-assisted synthesis reduces reaction times for photoinduced cyclizations .

Q. How can radical-based methodologies enhance functional group diversity?

  • Methodological Answer : CuBr₂-mediated radical cascades enable sulfonylation without bases, tolerating electron-rich/poor aryl groups . For acetylated analogs, photoredox catalysis (e.g., Ru(bpy)₃²⁺) could generate acyl radicals for C–H functionalization .

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